2,2-dimethoxy-N,N-dimethylacetamide

Catalog No.
S804182
CAS No.
25408-61-1
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethoxy-N,N-dimethylacetamide

CAS Number

25408-61-1

Product Name

2,2-dimethoxy-N,N-dimethylacetamide

IUPAC Name

2,2-dimethoxy-N,N-dimethylacetamide

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3

InChI Key

XQRILQRMHDAYOF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(OC)OC

Canonical SMILES

CN(C)C(=O)C(OC)OC
  • Chemical Databases:

    • Resources like PubChem () provide basic information on the structure and properties of DMDMA but do not mention specific research applications.
  • Limited Literature Search:

    • A preliminary search of scientific literature databases yielded no recent publications directly focused on the research applications of DMDMA.

Further investigation into patent databases or contacting chemical suppliers specializing in lesser-known compounds might provide more insights into potential research uses for DMDMA.

Future Research Directions:

The presence of functional groups like amides and methoxy moieties in DMDMA suggests potential applications in areas like:

  • Organic synthesis: As a reagent or intermediate in the synthesis of other organic molecules.
  • Material science: As a component in the development of new materials with specific properties.
  • Biological studies: Due to the amide functionality, DMDMA might have interactions with biological systems, but more research is needed to explore this possibility.

2,2-Dimethoxy-N,N-dimethylacetamide is an organic compound with the molecular formula C₆H₁₃NO₃. It features a dimethylacetamide backbone with two methoxy groups attached to the second carbon atom. This compound is characterized by its colorless liquid state and a faint odor. Its structure suggests that it is a polar aprotic solvent, which makes it miscible with water and various organic solvents, enhancing its utility in chemical applications.

There is no documented information on the mechanism of action of DMMA in any biological or chemical systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DMMA.
  • Work in a well-ventilated area as DMMA may have volatile components.
  • Store DMMA in a cool, dry place away from incompatible chemicals.

The chemical behavior of 2,2-dimethoxy-N,N-dimethylacetamide is primarily determined by its amide functional group. It can undergo hydrolysis, particularly under acidic conditions, leading to the cleavage of the amide bond. The general reaction can be represented as:

2 2 Dimethoxy N N dimethylacetamide+H2Oproducts\text{2 2 Dimethoxy N N dimethylacetamide}+H_2O\rightarrow \text{products}

This hydrolysis can yield dimethylamine and acetic acid as potential products. Additionally, similar to other N,N-disubstituted amides, it exhibits stability in basic environments but is susceptible to hydrolysis in acidic conditions .

The synthesis of 2,2-dimethoxy-N,N-dimethylacetamide can be achieved through several methods:

  • Reaction of Dimethylamine with Acetic Anhydride: This method involves the reaction of dimethylamine with acetic anhydride to produce the desired compound along with water as a byproduct.
    Dimethylamine+Acetic Anhydride2 2 Dimethoxy N N dimethylacetamide+H2O\text{Dimethylamine}+\text{Acetic Anhydride}\rightarrow \text{2 2 Dimethoxy N N dimethylacetamide}+H_2O
  • Methylation Reactions: Methylation of N,N-dimethylacetamide using methanol or methyl iodide can introduce methoxy groups at the 2-position.
  • Direct Synthesis from Precursors: Starting from commercially available precursors such as dimethylamine and acetic acid or methyl acetate under controlled conditions can yield high purity products .

2,2-Dimethoxy-N,N-dimethylacetamide finds utility in various fields:

  • Solvent in Organic Synthesis: Its polar aprotic nature makes it an excellent solvent for organic reactions.
  • Polymer Industry: It is used for dissolving high molecular weight polymers and facilitating polymerization processes.
  • Pharmaceuticals: The compound may serve as an excipient or solvent in drug formulations.
  • Chemical Intermediate: It acts as a building block for synthesizing other chemical compounds .

Interaction studies involving 2,2-dimethoxy-N,N-dimethylacetamide focus on its solvation properties and reactivity with various substrates. Its ability to dissolve cellulose when combined with lithium chloride demonstrates its potential in polymer chemistry. Furthermore, understanding its interactions at the molecular level can provide insights into its efficacy as a solvent in different chemical processes .

Several compounds share structural similarities with 2,2-dimethoxy-N,N-dimethylacetamide. Here are some notable comparisons:

Compound NameStructureUnique Features
N,N-DimethylacetamideC₄H₉NOCommonly used as a solvent; lower boiling point
DimethylformamideC₃H₇NOStronger hydrogen bonding; higher polarity
Dimethyl sulfoxideC₂H₆OSStrong solvent properties; used in biological studies
AcetamideC₂H₅NOSimpler structure; lower molecular weight

2,2-dimethoxy-N,N-dimethylacetamide represents a unique organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 grams per mole [1]. The compound exhibits a distinctive structural architecture characterized by the presence of both amide and acetal functional groups within a single molecular framework [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,2-dimethoxy-N,N-dimethylacetamide, reflecting its systematic structural nomenclature [1].

The molecular structure is defined by the Simplified Molecular Input Line Entry System representation CN(C)C(=O)C(OC)OC, which illustrates the connectivity pattern of atoms within the molecule [1]. The International Chemical Identifier for this compound is InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3, providing a standardized method for representing the molecular structure [1].

From a stereochemical perspective, the compound exhibits achiral characteristics with no defined stereocenters present in its molecular architecture [1]. The molecule possesses zero undefined atom stereocenters and zero undefined bond stereocenters, indicating the absence of stereoisomerism [1]. This structural feature simplifies the analysis of the compound's three-dimensional arrangement and eliminates concerns regarding enantiomeric or diastereomeric forms [2].

The molecular geometry around key atoms follows predictable patterns based on valence shell electron pair repulsion theory principles [3]. The carbon atom bonded to the two methoxy groups adopts a tetrahedral geometry, while the carbonyl carbon maintains a trigonal planar arrangement [3] [4]. The nitrogen atom in the amide functional group exhibits planar geometry due to resonance effects, which is characteristic of amide bonds [3] [4].

Structural ParameterValueReference
Molecular Weight147.17 g/mol [1]
Hydrogen Bond Donor Count0 [1]
Hydrogen Bond Acceptor Count3 [1]
Rotatable Bond Count3 [1]
Topological Polar Surface Area38.8 Ų [1]
Heavy Atom Count10 [1]

Structural Isomerism Considerations

The structural isomerism of 2,2-dimethoxy-N,N-dimethylacetamide encompasses several important considerations related to constitutional and conformational arrangements [5] [6]. Within the broader class of compounds sharing the molecular formula C₆H₁₃NO₃, this particular compound represents one specific constitutional isomer among numerous possible arrangements [5].

The amide functional group present in the molecule exhibits restricted rotation around the nitrogen-carbon bond due to partial double bond character arising from resonance stabilization [7] [8]. This resonance interaction between the nitrogen lone pair and the carbonyl group creates a barrier to rotation that typically ranges from 60 to 85 kilojoules per mole for simple amides [7]. The presence of N,N-dimethyl substitution on the amide nitrogen eliminates the possibility of cis-trans isomerism that might otherwise occur in primary or secondary amides [7].

The acetal portion of the molecule, characterized by the carbon atom bonded to two methoxy groups, does not exhibit geometric isomerism due to the symmetrical nature of the substituents [9] [10]. However, the molecule does possess conformational flexibility around the single bonds connecting the acetal and amide portions, allowing for multiple rotational conformers [9].

Comparative analysis with related compounds reveals that structural isomers of acetamide derivatives can exist in various forms, including different positional arrangements of functional groups and alternative connectivity patterns [5] [6]. The specific arrangement in 2,2-dimethoxy-N,N-dimethylacetamide, where the acetal group is positioned alpha to the carbonyl carbon, represents a unique structural motif that distinguishes it from other potential isomers [5].

Isomerism TypePresent in CompoundDescription
ConstitutionalYesUnique arrangement of atoms
GeometricNoNo double bonds with different substituents
OpticalNoNo chiral centers present
ConformationalYesRotation around single bonds

Functional Group Analysis

The molecular architecture of 2,2-dimethoxy-N,N-dimethylacetamide incorporates two primary functional groups that govern its chemical behavior and physical properties [1] [2]. The amide functional group, characterized by the C(=O)N connectivity, represents the core structural element that imparts distinctive chemical properties to the molecule [8].

The amide bond exhibits characteristic resonance stabilization, with the nitrogen lone pair electrons delocalized into the carbonyl π* orbital [8] [11]. This delocalization results in partial double bond character for the carbon-nitrogen bond and contributes to the planar geometry observed around the nitrogen atom [8] [3]. The carbonyl carbon maintains a trigonal planar geometry with bond angles approaching 120 degrees, consistent with sp² hybridization [3] [4].

The N,N-dimethyl substitution pattern on the amide nitrogen influences both the electronic and steric properties of the functional group [8]. Unlike primary or secondary amides, tertiary amides such as this compound cannot participate in intermolecular hydrogen bonding through the nitrogen atom, which affects solubility and physical properties [8]. The presence of two methyl groups on nitrogen also provides steric hindrance that can influence reaction pathways and mechanisms [8].

The acetal functional group, represented by the R₂C(OR')₂ connectivity pattern, constitutes the second major structural feature [12] [9]. This functional group is characterized by a central carbon atom bonded to two ether oxygens, creating a geminal diether arrangement [12] [9]. The acetal carbon adopts tetrahedral geometry with bond angles of approximately 109.5 degrees [12] [9].

The methoxy substituents on the acetal carbon provide electron-donating effects through both inductive and resonance mechanisms [12] [9]. The oxygen atoms possess lone pairs that can participate in resonance interactions, contributing to the overall electron density distribution within the molecule [12] [9]. The acetal functional group is known for its stability under basic conditions while being susceptible to hydrolysis under acidic conditions [9] [13].

Functional GroupGeometryHybridizationKey Characteristics
Amide C=OTrigonal Planarsp²Resonance stabilized
Amide NitrogenPlanarsp²Tertiary substitution
Acetal CarbonTetrahedralsp³Geminal diether
Methoxy OxygensBentsp³Electron donating

Comparative Structural Analysis with Related Acetals

The structural characteristics of 2,2-dimethoxy-N,N-dimethylacetamide can be meaningfully compared with other acetal-containing compounds to understand the unique features that distinguish this particular molecular architecture [15]. Within the broader family of acetals, this compound represents a specialized example where the acetal functional group is directly attached to an amide carbonyl carbon .

Comparison with N,N-dimethylformamide dimethyl acetal reveals significant structural similarities and differences [15] [16]. Both compounds contain tertiary amide functional groups with N,N-dimethyl substitution patterns and geminal dimethoxy arrangements [15] [16]. However, the presence of an additional methyl group on the acetal carbon in the acetamide derivative creates distinct steric and electronic environments [15] [16]. The formamide analog exhibits a molecular weight of 119.16 grams per mole compared to 147.17 grams per mole for the acetamide derivative [15] [16].

Structural analysis of simple acetals such as methoxyacetaldehyde diethyl acetal provides insight into the electronic effects of different substituent patterns [17]. The presence of the amide carbonyl group adjacent to the acetal carbon in 2,2-dimethoxy-N,N-dimethylacetamide creates unique electronic interactions that are absent in simpler acetal systems [17]. This proximity allows for potential orbital interactions between the acetal carbon and the carbonyl π system [17].

The stability characteristics of 2,2-dimethoxy-N,N-dimethylacetamide differ significantly from those of simple acetals due to the electron-withdrawing nature of the adjacent carbonyl group [18] [19]. While typical acetals are stable under neutral and basic conditions but hydrolyze readily under acidic conditions, the presence of the carbonyl group modifies these stability patterns [18] [19]. The electron-withdrawing effect of the carbonyl carbon reduces the electron density at the acetal carbon, potentially affecting its susceptibility to nucleophilic attack [18] [19].

Conformational analysis reveals that the molecule exhibits greater rigidity compared to simple acetals due to the partial double bond character of the amide linkage [20] [7]. The restricted rotation around the amide bond constrains the overall molecular flexibility and influences the accessible conformational space [20] [7]. This structural rigidity contrasts with the greater conformational freedom observed in simple dialkyl acetals [20].

Compound TypeMolecular WeightKey Structural FeaturesStability Characteristics
2,2-dimethoxy-N,N-dimethylacetamide147.17 g/molAmide-acetal hybridModified acid sensitivity
N,N-dimethylformamide dimethyl acetal119.16 g/molFormamide-acetalStandard acetal behavior
Simple dialkyl acetalsVariablePure acetal functionalityAcid-labile, base-stable
Methoxyacetaldehyde diethyl acetal148.20 g/molAldehyde-derived acetalTypical acetal properties

XLogP3

-0.4

Wikipedia

2,2-Dimethoxy-N,N-dimethylacetamide

Dates

Last modified: 08-16-2023

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